molecular formula C11H19N3O4 B2699250 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid CAS No. 2138087-47-3

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid

Cat. No.: B2699250
CAS No.: 2138087-47-3
M. Wt: 257.29
InChI Key: RNLSZNAODQDGQC-UHFFFAOYSA-N
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Description

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms, making it particularly interesting for photochemical studies and applications.

Preparation Methods

The synthesis of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves several steps. One common synthetic route starts with the preparation of the diazirine ring, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of strong bases and specific solvents to ensure the stability of the diazirine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the diazirine ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used in photochemical studies due to the unique properties of the diazirine ring, which can form reactive intermediates upon exposure to light.

    Biology: The compound can be used as a photoaffinity label to study protein-ligand interactions, as it can form covalent bonds with target proteins upon activation by light.

    Industry: Used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves the activation of the diazirine ring by light, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, forming covalent bonds and allowing for the study of complex biological systems. The specific pathways involved depend on the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid include other diazirine-containing molecules and photoaffinity labels. These compounds share the ability to form reactive intermediates upon light activation, but may differ in their specific reactivity, stability, and applications. The uniqueness of this compound lies in its specific structure, which combines the diazirine ring with a propanoic acid moiety, offering distinct advantages in certain applications.

Properties

IUPAC Name

3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLSZNAODQDGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(N=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138087-47-3
Record name 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid
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